6-nitro-4H-1,3-benzodioxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-4H-1,3-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)7-1-2-8-6(3-7)4-12-5-13-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQOAMNZPWAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287970 | |
| Record name | 6-nitro-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-03-7 | |
| Record name | NSC53708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitrobenzo-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 6-Nitro-4H-1,3-benzodioxine
The synthesis of this compound can be achieved through carefully designed precursor-based strategies. These methods involve the construction of the benzodioxine ring system followed by or concurrent with the introduction of the nitro group.
Precursor-Based Synthesis Strategies
One common approach involves the nitration of the parent heterocycle, 4H-1,3-benzodioxine. guidechem.comchemsrc.com This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. researchgate.net The reaction introduces a nitro group onto the benzene (B151609) ring, with the position of substitution being directed by the existing dioxine ring.
Another key synthetic route starts with readily available precursors like 4-nitrophenol (B140041) and formaldehyde (B43269). guidechem.com The synthesis can proceed via an acid-catalyzed condensation reaction. For instance, the Borsche-Berkhout synthesis, a classical method for preparing 1,3-benzodioxanes, involves the acid-catalyzed condensation of a phenol (B47542) with an aldehyde. smolecule.com In this context, 4-nitrophenol can be reacted with formaldehyde to construct the 1,3-dioxine ring, directly yielding the this compound structure.
Optimization of Reaction Conditions and Yields
The efficiency of aromatic nitration reactions is highly dependent on several factors, including temperature, reaction time, and the concentration of reagents. pku.edu.cnacs.org Careful optimization of these conditions is crucial to maximize the yield of the desired mononitrated product and minimize the formation of byproducts, such as dinitrated or other isomeric compounds. acs.org The structure of the aromatic compound and the chosen nitrating agent also play a significant role in the reaction kinetics and outcome. pku.edu.cn For instance, in the nitration of related benzodioxine compounds, controlling the temperature is critical for achieving high yields of the fully nitrated product while preserving the integrity of the heterocyclic framework. smolecule.com The use of modern nitrating reagents and methodologies, such as N-nitropyrazole, can offer milder conditions and improved selectivity for a broad range of aromatic compounds. acs.org
Derivatization Strategies for this compound Analogues
The this compound scaffold can be further modified to create a diverse range of analogues. These derivatization strategies often focus on introducing additional functional groups to the benzene ring, which can serve as handles for further synthetic transformations.
Functionalization at the Benzene Ring
A significant derivatization of this compound is the introduction of a chloromethyl group at the 8-position of the benzodioxine ring. smolecule.com This is typically achieved through a chloromethylation reaction, which involves treating the starting material with a chloromethylating agent, such as chloromethyl methyl ether, in the presence of a Lewis acid catalyst. smolecule.com This electrophilic substitution reaction yields 8-chloromethyl-6-nitro-4H-1,3-benzodioxine, a versatile intermediate for further synthesis. smolecule.com
The introduction of a formyl group (an aldehyde) onto the benzene ring of this compound leads to the formation of carbaldehyde derivatives, such as this compound-8-carbaldehyde. scbt.comchemicalbook.com Several methods can be employed for the formylation of electron-rich aromatic rings like the one in the benzodioxine system.
One widely used method is the Vilsmeier-Haack reaction. thieme-connect.denumberanalytics.comyoutube.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring. numberanalytics.comyoutube.com
Another powerful strategy for formylation is direct lithiation followed by quenching with an electrophilic formylating agent like DMF. umich.educommonorganicchemistry.comresearchgate.net This method involves the deprotonation of the aromatic ring using a strong organolithium base to create a highly nucleophilic lithiated intermediate, which then reacts with DMF to install the aldehyde functionality. commonorganicchemistry.comresearchgate.net This technique offers high regioselectivity, particularly for positions adjacent to heteroatoms. umich.eduresearchgate.net
Transformations of the Nitro Group
The nitro group at the 6-position is a key functional handle for a wide array of chemical modifications, primarily through its reduction to an amino group.
The reduction of the nitro group in this compound to form 4H-1,3-benzodioxin-6-amine is a fundamental transformation that opens up a vast landscape of further chemical derivatization. This conversion can be achieved using a variety of established reducing agents. wikipedia.org
Catalytic Hydrogenation: This is a widely used and often preferred method for nitro group reduction due to its clean reaction profile. commonorganicchemistry.commasterorganicchemistry.com
| Catalyst | Hydrogen Source | Conditions | Efficacy |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Typically at atmospheric or slightly elevated pressure in a suitable solvent like ethanol (B145695) or methanol. | Highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Raney Nickel | Hydrogen Gas (H₂) | Often used when trying to avoid dehalogenation of aryl halides. | Effective for reducing nitro groups. wikipedia.org |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | - | A viable catalyst for this transformation. wikipedia.org |
Chemical Reduction: A range of metal-based reducing agents can also be employed, often offering good selectivity and tolerance to other functional groups. commonorganicchemistry.com
| Reagent | Conditions | Advantages |
| Iron (Fe) | In the presence of an acid such as acetic acid or hydrochloric acid. | A mild and cost-effective method. commonorganicchemistry.com |
| Zinc (Zn) | In acidic conditions (e.g., acetic acid) or with ammonium (B1175870) chloride. wikipedia.org | Provides a mild reduction that can be selective in the presence of other reducible groups. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | In a solvent like ethanol. | Offers a mild reduction pathway, often used when other methods are not suitable. commonorganicchemistry.com |
| Sodium Hydrosulfite | - | Can be used for the reduction of nitroaromatics. wikipedia.org |
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure selective reduction of the nitro group.
Once the 4H-1,3-benzodioxin-6-amine is synthesized, the amino group serves as a versatile nucleophile for a wide range of subsequent reactions, allowing for the introduction of diverse functionalities.
One common modification is the formation of sulfonamides. For instance, reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides like 4-methylbenzenesulfonyl chloride or ethanesulfonyl chloride in the presence of a base such as aqueous sodium carbonate or lithium hydride in DMF yields the corresponding sulfonamides. scielo.brscielo.brnih.govwho.int These sulfonamides can be further N-alkylated or N-arylated by reaction with various alkyl or aryl halides. nih.govwho.int
Another important derivatization is the formation of amides. The amino group can be acylated with reagents like 2-bromo-N-(un/substituted-phenyl)acetamides to produce more complex amide structures. scielo.brscielo.br These reactions typically proceed in a polar aprotic solvent like DMF with a base such as lithium hydride. scielo.brscielo.br The amino group can also be converted into an amide using acetic anhydride (B1165640) to modulate its reactivity for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com
Introduction of Complex Side Chains and Esterifications (e.g., (6-nitro-4H-1,3-benzodioxin-8-yl)methyl but-2-enoate)
The introduction of complex side chains, often via esterification, is a key strategy for modifying the properties of the this compound scaffold. This is exemplified by the synthesis of esters like (6-nitro-4H-1,3-benzodioxin-8-yl)methyl but-2-enoate. The synthesis of such a molecule would likely proceed through a (6-nitro-4H-1,3-benzodioxin-8-yl)methanol intermediate. This alcohol can be prepared, for example, from a corresponding aldehyde like this compound-8-carbaldehyde through reduction. scbt.com
The subsequent esterification of the alcohol with but-2-enoyl chloride or but-2-enoic acid (in the presence of a coupling agent) would yield the desired unsaturated ester. While the direct synthesis of this specific but-2-enoate is not explicitly detailed in the provided search results, the general principles of esterification are well-established. For instance, the synthesis of other esters, such as (6-nitro-4H-1,3-benzodioxin-8-yl)methyl 4-formylbenzoate, has been documented, indicating the feasibility of such transformations. vulcanchem.com
The synthesis of functionalized benzo Current time information in Bangalore, IN.rsc.orgdioxin-4-ones from salicylic (B10762653) acids and acetylenic esters has also been described, showcasing another route to introduce ester functionalities into a benzodioxin-related system. researchgate.net
Stereoselective Synthesis Approaches for Benzodioxine Scaffolds
The development of stereoselective methods for the synthesis of benzodioxine scaffolds is of significant interest, particularly for applications where specific stereoisomers are required. While much of the research has focused on the related 1,4-benzodioxane (B1196944) scaffold, the principles can be extended to the 1,3-benzodioxine system.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For benzodioxane scaffolds, several successful strategies have been developed. A prominent approach is the use of chiral catalysts in hydrogenation reactions. rsc.orgnih.govrsc.org
Iridium-based catalysts, in particular, have shown great promise. For example, a catalyst system comprising [Ir(cod)Cl]₂ and a chiral phosphine (B1218219) ligand such as BIDIME-dimer has been used for the highly enantioselective hydrogenation of 2-substituted 1,4-benzodioxines, achieving excellent enantiomeric ratios (er) of up to >99:1. rsc.orgnih.govrsc.orgresearchgate.net The versatility of this system allows for the synthesis of a wide range of chiral 1,4-benzodioxanes with various substituents at the 2-position. rsc.orgnih.govrsc.org
Ruthenium-based catalysts with chiral diphosphine ligands like SYNPHOS and DIFLUORPHOS have also been effective in the asymmetric hydrogenation of prochiral ketones and olefins, which is a key step in some synthetic routes to chiral benzodioxanes. pnas.org
Another enantioselective strategy involves the use of chiral auxiliaries. For example, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction, such as the reduction of a ketone to a secondary alcohol with high enantiomeric excess, which can then be cyclized to form the chiral benzodioxin core. Enzymatic methods, such as the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered Candida antarctica lipase (B570770) B, also provide a powerful tool for obtaining enantiomerically pure benzodioxane derivatives. nih.gov
These enantioselective methodologies, while primarily demonstrated for 1,4-benzodioxanes, provide a strong foundation for the development of similar strategies for the stereocontrolled synthesis of this compound derivatives.
Diastereoselective Control in Reaction Pathways
The diastereoselective control in reactions involving the this compound scaffold is a nuanced area of synthetic organic chemistry. While specific research focusing exclusively on diastereoselective pathways for this compound is not extensively documented in publicly available literature, principles of stereocontrol can be inferred from studies on structurally related heterocyclic systems. The presence of a stereocenter at the C4 position, or the introduction of new stereocenters through reactions on the benzodioxine core or its substituents, necessitates careful consideration of diastereoselectivity.
The control of diastereoselectivity is fundamental in synthesizing complex molecules where the spatial arrangement of atoms significantly influences biological activity and material properties. Diastereomers, having different physical and chemical properties, can be separated, but the preferential formation of one diastereomer over another is a more efficient synthetic strategy.
In the absence of direct studies on this compound, a pertinent example of diastereoselective control can be drawn from the kinetic resolution of the structurally similar 6-nitro-3-methyl-3,4-dihydro-2H- smolecule.compatsnap.combenzoxazines. researchgate.net This method allows for the separation of enantiomers through their differential reaction rates with a chiral resolving agent, leading to the formation of diastereomeric products that can be separated.
In one such study, racemic 6-nitro-3-methyl-3,4-dihydro-2H- smolecule.compatsnap.combenzoxazine (B1645224) was subjected to acylative kinetic resolution using (S)-naproxen acyl chloride as a chiral resolving agent. researchgate.net The acylation of the racemic amine led to the preferential formation of the (S,S)-diastereomer of the corresponding amide. This diastereomer could then be isolated in high diastereomeric excess through recrystallization or column chromatography. Subsequent acidic hydrolysis of the purified (S,S)-amide yielded the (S)-enantiomer of the benzoxazine with high enantiomeric purity. researchgate.net A similar strategy was employed to obtain the (R)-enantiomer. researchgate.net
The diastereoselectivity in this acylation is governed by the differential steric and electronic interactions between the racemic substrate and the chiral acylating agent in the transition states leading to the two diastereomeric products. The higher reactivity of one enantiomer of the benzoxazine with the chiral acyl chloride results in its selective conversion to the amide, leaving the unreacted, slower-reacting enantiomer in excess.
The following table summarizes the key aspects of this diastereoselective kinetic resolution:
| Starting Material | Chiral Resolving Agent | Major Diastereomer | Method of Separation | Final Product | Purity |
| Racemic 6-nitro-3-methyl-3,4-dihydro-2H- smolecule.compatsnap.combenzoxazine | (S)-naproxen acyl chloride | (S,S)-amide | Recrystallization or flash column chromatography | (S)-6-nitro-3-methyl-3,4-dihydro-2H- smolecule.compatsnap.combenzoxazine | >99% ee |
| Scalemic 6-nitro-3-methyl-3,4-dihydro-2H- smolecule.compatsnap.combenzoxazine | (S)-naproxen acyl chloride | (R,S)-amide | Recrystallization | (R)-6-nitro-3-methyl-3,4-dihydro-2H- smolecule.compatsnap.combenzoxazine | >99% ee |
Data sourced from a study on the synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H- smolecule.compatsnap.combenzoxazines. researchgate.net
While this example does not directly involve this compound, it illustrates a powerful strategy for achieving stereocontrol in a closely related nitro-substituted heterocyclic system. Similar principles of using chiral auxiliaries or chiral catalysts could hypothetically be applied to reactions of this compound to control the formation of specific diastereomers, should a chiral center be present or introduced. For instance, reactions at the C4 position or on a substituent at another position could be rendered diastereoselective by the influence of a pre-existing stereocenter or by a chiral reagent.
Further research into the stereoselective reactions of this compound would be valuable for unlocking its full potential in applications where specific stereoisomers are required.
Chemical Reactivity and Mechanistic Studies
Electrophilic and Nucleophilic Reactions of 6-Nitro-4H-1,3-benzodioxine and its Derivatives
The reactivity of this compound derivatives is characterized by the electrophilic nature of certain substituents and the susceptibility of the nitro group to nucleophilic attack or reduction.
Derivatives of this compound, such as 8-chloromethyl-6-nitro-4H-benzo smolecule.comontosight.aidioxine, feature an electrophilic chloromethyl group that is susceptible to nucleophilic substitution. smolecule.com This reactivity allows for the introduction of a wide array of nucleophiles, making it a valuable intermediate for synthesizing more complex molecules. The chloromethyl group serves as a target for nucleophiles like thiols, which can form a covalent bond, a reaction utilized in proteomics research for protein modification. smolecule.com
Table 1: Nucleophilic Substitution at the Chloromethyl Group
| Reactant | Nucleophile | Product |
|---|
The nitro group at the 6-position is a key functional group that can undergo reduction to an amine under specific reaction conditions. smolecule.com This transformation is significant for the synthesis of derivatives with altered electronic and biological properties. The resulting amino group can then participate in a variety of further chemical reactions, such as diazotization or acylation, to create a diverse library of compounds. The reduction of aromatic nitro compounds is a well-established synthetic strategy, often employed to increase the chemical versatility of the molecule. lkouniv.ac.in
Table 2: Reduction of the Nitro Group
| Reactant | Reducing Agent | Product | Significance |
|---|
Reactions Under Specific Environmental Conditions (e.g., Acidic Conditions)
Under acidic conditions, this compound derivatives can undergo transformations such as hydrolysis. For example, 8-chloromethyl-6-nitro-4H-benzo smolecule.comontosight.aidioxine may hydrolyze to form 2-hydroxymethyl-4-nitrophenol as a by-product. smolecule.com The stability of the benzodioxine ring itself can be compromised under harsh acidic conditions, potentially leading to ring-opening reactions. The classical Borsche-Berkhout synthesis for preparing 1,3-benzodioxanes involves the acid-catalyzed condensation of phenols with aldehydes, highlighting the role of acidic conditions in the formation of the ring system. smolecule.com
Intramolecular Cyclization and Rearrangement Pathways within Benzodioxine-Related Systems
The synthesis of the benzodioxine ring system often involves intramolecular cyclization reactions. These pathways are fundamental to creating the core structure from appropriately substituted precursors. smolecule.com
Methodologies for forming the benzodioxine ring typically involve the condensation of phenolic precursors with an electrophilic carbon source like formaldehyde (B43269) under acidic catalysis. smolecule.com More advanced methods for the synthesis of related 1,4-benzodioxanes include copper-catalyzed tandem ring-opening and coupling cyclization reactions of o-iodophenols with epoxides. acs.org This approach provides a practical route to various benzodioxane derivatives under relatively mild conditions. acs.org
Furthermore, intramolecular cyclization is a key step in the synthesis of spiro-benzodioxine derivatives. For instance, the treatment of precursor alcohols with sodium hydride in DMF can achieve the closure of the 1,4-benzodioxine ring. researchgate.net Research has also explored iodine-mediated oxidative cyclization to synthesize fused heterocyclic systems incorporating a 1,4-benzodioxine moiety. frontiersin.org
In some cases, rearrangement can occur during these cyclization processes. For example, nucleophilic substitution reactions on tropane (B1204802) intermediates have been shown to lead to unexpected bicyclo[3.2.2]nonane derivatives through rearrangement, alongside the expected bicyclo[3.2.1]octane products. acs.org
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.
¹H NMR Data Analysis
A ¹H NMR spectrum for 6-nitro-4H-1,3-benzodioxine would be expected to show distinct signals for the protons on the aromatic ring and the two methylene (B1212753) groups of the dioxine ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons would be influenced by the electron-withdrawing nitro group. However, specific experimental ¹H NMR data, including chemical shifts and coupling constants, for this compound are not available in the reviewed literature.
¹³C NMR Data Analysis
Similarly, ¹³C NMR spectroscopy would provide valuable information on the carbon framework of the molecule. The spectrum would be expected to show distinct peaks for each unique carbon atom, with the positions of the aromatic carbon signals being particularly affected by the nitro substituent. No publicly available experimental ¹³C NMR data for this compound could be located.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify functional groups within a molecule. For this compound, characteristic absorption bands would be expected for the nitro group (symmetric and asymmetric stretching), the C-O-C ether linkages of the dioxine ring, and the aromatic C-H and C=C bonds. While general spectral regions for these functional groups are known, specific experimental IR and Raman spectra with peak assignments for this compound are not documented in the available literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. MS and HRMS data for this compound would provide its exact mass and fragmentation pattern, which is crucial for structural confirmation. Although the molecular weight of the compound is known to be 181.15 g/mol , detailed experimental mass spectra and high-resolution mass spectrometry data are not published.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitro-substituted benzene (B151609) ring in this compound. The UV-Vis spectrum would show characteristic absorption maxima (λmax) that are indicative of its electronic structure. However, no experimental UV-Vis spectral data for this specific compound are available in the scientific literature reviewed.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions. There are no published reports of the single-crystal X-ray diffraction analysis of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Theoretical studies on related benzodioxine derivatives have been carried out using DFT at levels such as B3LYP/6–31+G(d,p) to calculate optimized geometries, frontier molecular orbitals, and other key parameters. researchgate.net
The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For the benzodioxine ring system, DFT calculations can predict its planarity and the orientation of substituents. vulcanchem.com For instance, in a study of a related compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), the geometry was optimized using the DFT-B3LYP functional method with a 6–311 G(d,p) basis set. mdpi.com Such calculations for 6-nitro-4H-1,3-benzodioxine would yield precise data on its three-dimensional structure.
Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) Note: This table is illustrative of the type of data obtained from DFT calculations. The values are not from a specific study on this compound.
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| C-O (Dioxine) | ~1.37 Å | |
| O-C (Dioxine) | ~1.43 Å | |
| C-N (Nitro) | ~1.48 Å | |
| N-O (Nitro) | ~1.22 Å | |
| Bond Angle | O-C-O (Dioxine) | ~109.5° |
| C-C-N (Aromatic) | ~120.0° | |
| O-N-O (Nitro) | ~124.0° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are crucial for determining a molecule's reactivity, electronic properties, and reaction mechanisms. libretexts.orgresearchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For example, in a DFT study of (E)-1-(benzo[d] vulcanchem.comdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivatives, the HOMO-LUMO energy gaps were calculated to understand their electronic properties. researchgate.net
Table 2: Example Frontier Molecular Orbital Data from a Related Benzodioxole Derivative Study Source: Adapted from a study on (E)-1-(benzo[d] vulcanchem.comdioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one. researchgate.net
| Parameter | Energy (eV) |
| E(HOMO) | -6.44 |
| E(LUMO) | -2.57 |
| Energy Gap (ΔE) | 3.87 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Electrophilicity Index (ω) = χ² / (2η)
These values provide a quantitative measure of the molecule's stability and reactivity. researchgate.netresearchgate.net
Table 3: Example Global Reactivity Descriptors from a Related Benzodioxole Derivative Study Source: Calculated based on data from a study on (E)-1-(benzo[d] vulcanchem.comdioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one. researchgate.net
| Descriptor | Definition | Calculated Value (eV) |
| Ionization Potential (I) | Energy required to remove an electron | 6.44 |
| Electron Affinity (A) | Energy released when gaining an electron | 2.57 |
| Electronegativity (χ) | Power to attract electrons | 4.505 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.935 |
| Electrophilicity Index (ω) | Propensity to accept electrons | 5.23 |
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), an MEP map calculated by the DFT-B3LYP/6-311G(d,p) method showed that the most negative potential is concentrated around the oxygen atoms of the nitro groups, while positive potential is located elsewhere on the molecule. mdpi.com A similar analysis for this compound would highlight the electron-rich areas around the nitro group and the dioxine oxygen atoms.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing the calculated harmonic vibrational wavenumbers with experimental spectral data helps to confirm the molecular structure and assign specific vibrational modes to functional groups. mdpi.com For instance, the calculated vibrational frequencies for a molecule like TNBD can be compared to its experimental FT-IR spectrum to validate the computational model. mdpi.comsemanticscholar.org Such a study for this compound would allow for a detailed assignment of its vibrational modes, such as the characteristic symmetric and asymmetric stretches of the NO₂ group.
Table 4: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound (TNBD) Source: Adapted from data for 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine. mdpi.comsemanticscholar.org
| Vibrational Mode | Experimental FT-IR (cm⁻¹) |
| C-H stretch (alkane) | 2967, 2889 |
| NO₂ asymmetric stretch | 1597, 1573 |
| NO₂ symmetric stretch | 1342, 1335 |
| C-O-C stretch | 1249, 1230 |
| C-N stretch | 860, 838 |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is most frequently used to predict the interaction between a small molecule ligand and a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates by simulating how they might interact with a biological target at the atomic level.
Ligand-Protein Interaction Analysis (e.g., with Phospholipase A2, FabH)
Molecular docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a receptor. These studies illuminate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Phospholipase A2 (PLA2): Derivatives of this compound have been investigated as potential inhibitors of Phospholipase A2 (PLA2), an enzyme linked to inflammatory processes. In a study involving the closely related compound This compound-8-carbaldehyde , docking simulations with Lp-Pla2 revealed significant molecular interactions. researchgate.net The stability of the docked conformation was attributed to a high number of hydrogen bonds and hydrophobic interactions. researchgate.net Specifically, the analysis identified key amino acid residues in the enzyme's binding pocket that are crucial for the interaction. researchgate.net
| Interaction Type | Interacting Residues with this compound-8-carbaldehyde | Source |
| Hydrogen Bond | Thr284, Ser152, Val139, Lys140 | researchgate.net |
| Hydrophobic Interaction | One hydrophobic interaction was noted. | researchgate.net |
These interactions suggest that the benzodioxine scaffold, particularly with the nitro group modification, can fit effectively into the binding site of PLA2, making it a candidate for anti-inflammatory drug design.
β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH): The FabH enzyme is a key component in the bacterial fatty acid biosynthesis pathway, making it an attractive target for novel antibacterial agents. jst.go.jp While direct docking studies for this compound were not specified in the reviewed literature, numerous studies have successfully docked derivatives containing the 1,4-benzodioxane (B1196944) skeleton into the active site of E. coli FabH. jst.go.jpresearchgate.net These studies show that the benzodioxane moiety can serve as a valuable scaffold for FabH inhibitors. jst.go.jp Docking simulations for these related compounds have helped to elucidate the binding models and guide the synthesis of more potent inhibitors. jst.go.jpresearchgate.net
Binding Energy Calculations
Binding energy calculations quantify the strength of the interaction between a ligand and its protein target, typically expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. These calculations are essential for ranking potential drug candidates identified through virtual screening.
For the interaction between This compound-8-carbaldehyde and Lp-Pla2, the formation of numerous molecular interactions suggests a stable complex and, therefore, a favorable binding free energy. researchgate.net While a specific numerical value was not provided, the stability of the docked conformation was highlighted as significant. researchgate.net In studies of other benzodioxine derivatives, free energy and enthalpy gaps are calculated to understand the energetics of binding and catalyst selectivity. researchgate.net These calculations help to rationalize why a ligand might prefer one protein target or conformation over another.
| Parameter | Description | Typical Units | Relevance |
| Binding Free Energy (ΔG) | The overall energy change when a ligand binds to a protein, indicating the spontaneity and strength of the interaction. | kcal/mol | Lower values suggest higher binding affinity. |
| Enthalpy (ΔH) | The heat change associated with the formation of bonds and non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). | kcal/mol | A negative value indicates that the binding process is exothermic. |
| Entropy (ΔS) | The change in the degree of disorder of the system upon binding. | cal/mol·K | Often unfavorable due to the loss of conformational freedom of the ligand and protein. |
Virtual Screening Methodologies for Biological Activity Prediction
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. biointerfaceresearch.com The 1,4-benzodioxane scaffold, present in this compound, is frequently utilized in these screening campaigns due to its proven versatility in interacting with various biological targets. researchgate.net
Derivatives of this compound have been included in screening efforts to discover novel therapeutic agents. For instance, a complex derivative, N-(2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]thio}phenyl)thiophene-2-carboxamide , was part of a library screened for antichlamydial compounds. helsinki.fi Similarly, other benzodioxane derivatives have been screened for antihepatotoxic and antibacterial activities, demonstrating the broad applicability of this chemical class in drug discovery. jst.go.jpsemanticscholar.org These methodologies allow researchers to prioritize a smaller number of promising compounds for further synthesis and experimental testing.
In Silico Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions
In silico ADME studies predict the pharmacokinetic properties of a molecule, which are critical for its success as a drug. pensoft.netfrontiersin.org These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process. biointerfaceresearch.com For a compound like this compound, computational models can estimate a range of crucial parameters.
Key ADME properties are often evaluated against established criteria like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability. mdpi.comacs.org Predictions for cytochrome P450 (CYP) enzyme inhibition are also vital, as these enzymes are responsible for the metabolism of most drugs, and their inhibition can lead to adverse drug-drug interactions. mdpi.com
The table below summarizes the typical ADME parameters predicted for a compound like this compound, based on general findings for heterocyclic and nitroaromatic compounds. pensoft.netmdpi.comacs.org
| ADME Parameter | Description | Predicted Profile for this compound (Representative) | Source Context |
| Absorption | |||
| Lipinski's Rule of Five | Assesses oral bioavailability based on MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10. | Likely to Pass | acs.org |
| Human Intestinal Absorption | The percentage of the compound absorbed from the gut. | High | mdpi.com |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | High | mdpi.com |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the BBB to act on the central nervous system. | Likely to Penetrate | |
| Metabolism | |||
| CYP450 Inhibition | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Potential inhibitor of some isoforms (e.g., CYP2C19) | mdpi.com |
| Excretion | |||
| Total Clearance | The rate at which the drug is removed from the body. | Varies based on metabolism and renal function. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implied from SAR studies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While a specific QSAR model for this compound was not identified in the literature, extensive Structure-Activity Relationship (SAR) studies on benzodioxane derivatives are common. researchgate.netnih.gov SAR is a qualitative precursor to QSAR, identifying which parts of a molecule are important for its biological effects.
For a series of compounds including this compound, a QSAR model would be developed by:
Calculating Molecular Descriptors: Quantifying various physicochemical properties of the molecules, such as:
Lipophilicity: Partition coefficient (log P).
Topological Descriptors: Indices that describe the size, shape, and branching of the molecule (e.g., Wiener Index). researchgate.net
Electronic Descriptors: Parameters related to the electron distribution, such as the dipole moment and the effects of the electron-withdrawing nitro group.
Correlating with Activity: Using statistical methods to build an equation that links these descriptors to the measured biological activity (e.g., IC₅₀ values for enzyme inhibition). researchgate.net
Such a model would allow for the prediction of the activity of new, unsynthesized derivatives, thereby rationalizing the design of more potent compounds.
Biological Activity and Medicinal Chemistry Applications
Enzyme Inhibition Studies
The capacity of compounds containing the 6-nitro-4H-1,3-benzodioxine framework to interact with and inhibit enzymes is a key area of investigation. These interactions are fundamental to their potential use in treating various diseases.
Cytochrome P450 Enzyme Interactions
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including drugs. smolecule.com The interaction of chemical compounds with these enzymes can lead to significant drug-drug interactions or alter the metabolism of endogenous substances. Research into a derivative, 8-Chloromethyl-6-nitro-4H-benzo smolecule.comresearchgate.netdioxine, indicates that it exhibits notable biological activities, including the potential to inhibit certain enzymes. smolecule.com Specific studies have demonstrated its interaction with cytochrome P450 enzymes, which suggests implications for drug metabolism and toxicity. smolecule.com The presence of the nitro group is often correlated with increased biological activity in such compounds. smolecule.com
Phospholipase A2 (PLA2) Inhibition Mechanisms
Phospholipase A2 (PLA2) enzymes are involved in hydrolyzing phospholipids (B1166683) to produce fatty acids and lysophospholipids. This action can release arachidonic acid, a precursor for inflammatory mediators, making PLA2 a target for anti-inflammatory drug development. nih.govplos.org Despite the interest in PLA2 inhibitors, specific studies detailing the inhibition mechanisms of this compound or its direct derivatives against PLA2 were not identified in the reviewed scientific literature.
Fatty Acid Biosynthesis Enzyme (FabH) Inhibition
The bacterial fatty acid biosynthesis (FAS-II) pathway is an essential process for bacterial survival and presents a promising target for new antibiotics, as it is distinct from the mammalian (FAS-I) system. jst.go.jp The β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme catalyzes the initial and rate-limiting step of this pathway, making it a particularly attractive target. jst.go.jpnih.gov
While direct inhibitory studies on this compound against FabH are not available, research on related structures is noteworthy. A series of cinnamaldehyde (B126680) acylhydrazone derivatives incorporating a 1,4-benzodioxan fragment have been synthesized and evaluated as FabH inhibitors. jst.go.jp One of these compounds, designated B6, demonstrated potent inhibitory activity against E. coli FabH with a half-maximal inhibitory concentration (IC50) of 2.5 µM. jst.go.jp This activity was correlated with significant antibacterial efficacy, highlighting the potential of the benzodioxane scaffold in designing novel FabH inhibitors. researchgate.netjst.go.jp
Antimicrobial Properties
Derivatives of benzodioxine have been synthesized and evaluated for their ability to combat various pathogenic microorganisms. These studies provide insight into the potential of the core structure in the development of new antimicrobial agents.
Antibacterial Activity (in vitro studies against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)
Several studies have confirmed the antibacterial potential of benzodioxane derivatives. A series of 1,3,4-oxadiazole (B1194373) derivatives containing a 1,4-benzodioxane (B1196944) ring system were tested against several bacterial strains. arabjchem.orgresearchgate.net Similarly, cinnamaldehyde acylhydrazone derivatives with a 1,4-benzodioxan fragment showed broad-spectrum antibacterial activity. researchgate.netjst.go.jp
One of the most active cinnamaldehyde acylhydrazone derivatives, compound B6, displayed Minimum Inhibitory Concentration (MIC) values of 1.53 µg/mL against E. coli, 6.25 µg/mL against S. aureus, 6.25 µg/mL against B. subtilis, and 3.13 µg/mL against P. aeruginosa. jst.go.jp Within the 1,3,4-oxadiazole series, compounds with specific substitutions, such as 4-chlorophenyl (3d) and 4-nitrophenyl (3p), also showed notable activity. For instance, compound 3d had an MIC of 62.5 µg/mL against S. aureus and B. subtilis, and 125 µg/mL against E. coli. arabjchem.orgresearchgate.net
Interactive Table: Antibacterial Activity of Benzodioxane Derivatives (MIC in µg/mL)
| Compound / Derivative Class | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Reference |
|---|---|---|---|---|---|
| Cinnamaldehyde Acylhydrazone (B6) | 1.53 | 6.25 | 6.25 | 3.13 | jst.go.jp |
| 1,3,4-Oxadiazole (3d) | 125 | 62.5 | 62.5 | Not Reported | arabjchem.orgresearchgate.net |
| 1,3,4-Oxadiazole (3p) | 125 | 125 | 62.5 | Not Reported | arabjchem.orgresearchgate.net |
| Norfloxacin (Standard) | 6.25 | 12.5 | 6.25 | Not Reported | arabjchem.orgresearchgate.net |
| Chloramphenicol (Standard) | 12.5 | 12.5 | 12.5 | Not Reported | arabjchem.orgresearchgate.net |
| Kanamycin B (Standard) | 1.56 | 3.13 | 1.56 | 3.13 | jst.go.jp |
Antifungal Activity (in vitro studies against Candida albicans, Aspergillus niger, Aspergillus clavatus, Aspergillus flavus)
The antifungal properties of benzodioxane derivatives have also been investigated. The same series of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane ring were evaluated for their efficacy against pathogenic fungi. arabjchem.orgresearchgate.net
These compounds demonstrated a range of activities against the tested fungal strains. For example, compound 3d (with a 4-chlorophenyl substitution) showed an MIC of 125 µg/mL against Candida albicans and Aspergillus niger, and 62.5 µg/mL against Aspergillus flavus. arabjchem.orgresearchgate.net Compound 3p (with a 4-nitrophenyl substitution) was found to be more potent, with MIC values of 62.5 µg/mL against all three tested fungi. arabjchem.orgresearchgate.net No data was available for the activity against Aspergillus clavatus in the reviewed literature.
Interactive Table: Antifungal Activity of Benzodioxane Derivatives (MIC in µg/mL)
| Compound / Derivative Class | Candida albicans | Aspergillus niger | Aspergillus flavus | Aspergillus clavatus | Reference |
|---|---|---|---|---|---|
| 1,3,4-Oxadiazole (3d) | 125 | 125 | 62.5 | Not Reported | arabjchem.orgresearchgate.net |
| 1,3,4-Oxadiazole (3p) | 62.5 | 62.5 | 62.5 | Not Reported | arabjchem.orgresearchgate.net |
| Fluconazole (Standard) | 12.5 | 25 | 25 | Not Reported | arabjchem.orgresearchgate.net |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated using established preclinical models of inflammation. These studies are crucial for understanding the compound's potential to mitigate inflammatory processes.
In vivo Models of Inflammation (e.g., Adjuvant-Induced Arthritis)
The adjuvant-induced arthritis (AIA) model in rats is a common method for evaluating anti-arthritic agents. This model mimics the chronic inflammatory and erosive joint disease characteristics of human rheumatoid arthritis. d-nb.info Arthritis is typically induced by an intradermal injection of Mycobacterium tuberculosis in an adjuvant, such as Complete Freund's Adjuvant (CFA). d-nb.infonih.govnih.gov This induction leads to a systemic inflammatory response characterized by paw swelling, joint destruction, and an increase in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). d-nb.infonih.gov
In a study using the AIA model, 6-nitro-1,3-benzodioxane (NBD) demonstrated significant anti-arthritic effects. nih.gov Rats treated with NBD showed a significant decrease in hind paw inflammation and hyperalgesia (increased sensitivity to pain) compared to the untreated arthritic control group. nih.gov Furthermore, the treatment led to a notable reduction in the serum levels of the key pro-inflammatory cytokines TNF-α and IL-1β, which are major contributors to the pathology of arthritis. nih.gov
Table 1: Effects of 6-nitro-1,3-benzodioxane (NBD) in Adjuvant-Induced Arthritis Model
| Parameter Assessed | Observation in NBD-Treated Group | Reference |
|---|---|---|
| Hind Paw Inflammation | Significantly decreased | nih.gov |
| Hyperalgesia | Significantly decreased | nih.gov |
| Serum TNF-α Levels | Significantly reduced | nih.gov |
| Serum IL-1β Levels | Significantly reduced | nih.gov |
| Body Weight | Increased compared to arthritic control | nih.gov |
Evaluation of Edema Inhibition (e.g., Carrageenan-Induced Oedema)
The carrageenan-induced paw edema assay is a widely used and well-established model for screening compounds for acute anti-inflammatory activity. nih.govphytopharmajournal.com The model involves injecting carrageenan, a sulfated polysaccharide, into the sub-plantar tissue of a rodent's paw, which induces a localized, acute, and reproducible inflammatory response. phytopharmajournal.comnih.gov
The resulting edema is typically biphasic. mdpi.com The initial phase (the first 1-2 hours) is associated with the release of inflammatory mediators such as histamine, serotonin, and bradykinin. phytopharmajournal.commdpi.com The second, later phase (3-6 hours) is sustained by the production of prostaglandins (B1171923) and is associated with the infiltration of polymorphonuclear cells into the site of inflammation. mdpi.comthaiscience.info The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume or thickness compared to a control group. nih.gov While this is a standard model, specific studies evaluating this compound using this method were not available in the reviewed literature. However, other benzoxazine (B1645224) derivatives have shown potent dose-dependent edema inhibition in this model, with some compounds exhibiting activity greater than the standard drug, indomethacin. nih.gov
Antioxidant Capacity Assessments
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract them, is implicated in the pathogenesis of inflammatory diseases like arthritis. nih.govtandfonline.com Therefore, the antioxidant potential of a compound can contribute significantly to its anti-inflammatory effects.
Research has shown that 6-nitro-1,3-benzodioxane (NBD) possesses antioxidant properties. nih.gov In the adjuvant-induced arthritis model, treatment with NBD significantly suppressed the levels of nitric oxide and peroxide, which are reactive species that can contribute to oxidative damage. nih.gov Concurrently, NBD treatment led to a significant increase in the levels of glutathione, a major endogenous antioxidant. nih.gov
Table 2: Antioxidant Effects of 6-nitro-1,3-benzodioxane (NBD) in an In Vivo Model
| Biomarker | Effect of NBD Treatment | Reference |
|---|---|---|
| Nitric Oxide | Significantly suppressed | nih.gov |
| Peroxide | Significantly suppressed | nih.gov |
| Glutathione | Significantly increased | nih.gov |
The antioxidant capacity of novel compounds is often evaluated in vitro using various assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which measure the ability of a compound to neutralize stable free radicals. acs.org Studies on related benzodioxane derivatives have utilized these methods to quantify antioxidant potential, often reporting the results as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals. frontiersin.orgeurjchem.com
Antiprotozoal and Antiparasitic Activity (for related nitro-heterocycles)
Nitro-containing heterocyclic compounds are a well-established class of agents with activity against various protozoan parasites. mdpi.commdpi.com Their mechanism of action often involves the reduction of the nitro group by parasitic nitroreductase (NTR) enzymes, which are absent in mammalian hosts. nih.govasm.org This bioactivation generates cytotoxic reactive nitrogen species that damage parasitic DNA, proteins, and other macromolecules. asm.orgscispace.com
Activity against Leishmania Species (L. donovani, L. infantum)
Various nitro-heterocyclic scaffolds have demonstrated potent activity against Leishmania species, the causative agents of leishmaniasis.
Nitroimidazoles and Nitrotriazoles : Derivatives of 5-nitroimidazole have shown significant activity against L. donovani axenic amastigotes, with one of the most potent compounds, a 7-methoxy substituted benzofuranone, exhibiting an IC50 value of 0.016 µM. asm.org These compounds are believed to be bioactivated by parasitic nitroreductases, with studies indicating that 5-nitroimidazole compounds are predominantly activated by NTR1. asm.org
Nitrofuran and Nitrothiophene Nitrones : Monocyclic 5-nitro-furan and 5-nitro-thiophene nitrones have displayed powerful leishmanicidal activity against intracellular amastigotes of L. infantum, with IC50 values as low as 0.019 µM and high selectivity. nih.gov These compounds are activated by both NTR1 and NTR2, which could be an advantage in preventing the development of drug resistance. nih.gov
Nitro-1,3,4-thiadiazoles : In a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, several compounds showed submicromolar inhibitory activity against L. donovani amastigotes, with IC50 values as low as 0.188 µM. mdpi.com
Table 3: In Vitro Antileishmanial Activity of Representative Nitro-heterocycles
| Compound Class | Leishmania Species | Activity (IC50) | Reference |
|---|---|---|---|
| 5-Nitroimidazole derivative | L. donovani (amastigote) | 0.016 µM | asm.org |
| 5-Nitro-furan nitrone | L. infantum (amastigote) | 0.019 µM - 2.76 µM | nih.gov |
| 2-(Nitroaryl)-1,3,4-thiadiazole | L. donovani (amastigote) | 0.188 µM | mdpi.com |
Activity against Trypanosoma Species (T. cruzi, T. brucei)
Nitro-heterocycles are the basis for the current chemotherapy of trypanosomal infections, including Chagas disease (T. cruzi) and Human African Trypanosomiasis (T. brucei). scispace.comresearchgate.net
Nitrotriazoles and Nitroimidazoles : In comparative studies, 3-nitrotriazole derivatives were found to be significantly more potent against T. cruzi than their 2-nitroimidazole (B3424786) counterparts. nih.gov One of the most active nitrotriazole derivatives, 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol, had an IC50 of 0.39 µM against T. cruzi. nih.gov These compounds appear to act via the nitroreductase pathway. nih.gov
Nitrobenzyl Bromides : Certain o-nitrobenzyl bromides have displayed significant in vitro activity against bloodstream forms of T. cruzi. scispace.com The mode of action for these compounds may be dual, involving both oxidative stress from the nitro group and alkylation of parasite biomolecules. scispace.com
Nitro-1,3,4-thiadiazoles : The lead compound Megazol, a nitroimidazole-thiadiazole derivative, is highly active against several strains of T. cruzi and T. brucei. researchgate.netnih.gov More recent derivatives of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles have also shown potent activity, with one of the most promising compounds exhibiting an IC50 value of 3 nM against T. brucei rhodesiense and 0.30 µM against T. cruzi. mdpi.com
Table 4: In Vitro Antitrypanosomal Activity of Representative Nitro-heterocycles
| Compound Class | Trypanosoma Species | Activity (IC50) | Reference |
|---|---|---|---|
| 3-Nitrotriazole derivative | T. cruzi | 0.39 µM | nih.gov |
| 2-(Nitroaryl)-1,3,4-thiadiazole | T. brucei rhodesiense | 0.003 µM (3 nM) | mdpi.com |
| 2-(Nitroaryl)-1,3,4-thiadiazole | T. cruzi | 0.30 µM | mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol |
| 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole |
| 5-nitro-furan nitrone |
| 5-nitro-thiophene nitrone |
| 6-nitro-1,3-benzodioxane (NBD) |
| This compound |
| Benznidazole |
| Fexinidazole |
| Glutathione |
| Indomethacin |
| Interleukin-1beta (IL-1β) |
| Megazol |
| Nifurtimox |
| Nitric Oxide |
| o-nitrobenzyl bromide |
| Peroxide |
Cytotoxic and Anticancer Investigations (in vitro studies on cell lines like HeLa cells)
The anticancer potential of benzodioxane derivatives has been a subject of scientific inquiry. scirp.orgontosight.aiscirp.org In vitro studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. scirp.org Specifically, research involving the structurally similar compound 5-Nitro-1,3-benzodioxine has shown potent activity against cervical cancer cells (HeLa). nih.gov
In one study, synthesized benzodioxane derivatives were tested for their anticancer properties using cytopathogenicity and growth inhibition assays on HeLa cells. The results indicated that these compounds were cytotoxic, causing up to 90% cell death. nih.gov This suggests that the benzodioxane scaffold, particularly with a nitro group substitution, is a promising template for the development of novel anticancer agents. nih.gov Further investigations into benzo smolecule.comebi.ac.ukoxazin-3-one derivatives, which share a core structural similarity, have also shown moderate antiproliferative activity against HeLa and MDA-MB231 cancer cell lines. researchgate.net
Cytotoxicity of 5-Nitro-1,3-benzodioxine against HeLa Cells
| Compound | Cell Line | Assay Type | Key Finding | Source |
|---|---|---|---|---|
| 5-Nitro-1,3-benzodioxine | HeLa (Cervical Cancer) | Cytopathogenicity Assay | Exhibited significant cytotoxicity, killing up to 90% of cells. | nih.gov |
| 5-Nitro-1,3-benzodioxine | HeLa (Cervical Cancer) | Growth Inhibition Assay | Demonstrated anti-proliferative effects. | nih.gov |
Other Potential Biological Activities
Beyond anticancer research, derivatives of benzodioxine and related heterocyclic structures have been explored for other therapeutic applications.
Analgesic Effects
Structurally related compounds have shown potential as analgesic agents. A study focused on 3,4-methylenedioxy-6-nitrophenoxyacetylhydrazone derivatives, designed from the natural product safrole, identified a new potent prototype for analgesic and antipyretic drugs. researchgate.net One derivative, designated LASSBio-891 (3c), was found to be more potent than the standard drug dipyrone (B125322) in preclinical models. researchgate.net The broader class of hydrazones is known to possess a wide range of biological activities, including analgesic and anti-inflammatory properties. researchgate.net Other related heterocyclic systems, such as certain benzoxazine and furanone derivatives, have also been reported to exhibit significant analgesic activity. semanticscholar.orgtandfonline.com
Antivenom Properties (for structurally related compounds)
There is limited information available in the reviewed scientific literature regarding the specific antivenom properties of this compound or its closely related structural analogues.
Progesterone (B1679170) Receptor Antagonism (for structurally related benzoxazines)
A significant area of research has been the development of structurally related benzoxazine derivatives as modulators of the progesterone receptor (PR). Novel 6-aryl-1,4-dihydro-benzo[d] smolecule.comresearchgate.netoxazin-2-ones have been synthesized and identified as potent and selective nonsteroidal PR antagonists. acs.org These compounds demonstrated high selectivity for the progesterone receptor over other steroid receptors, and several analogues showed oral activity in animal models with potencies comparable to mifepristone (B1683876). acs.org
Structure-activity relationship (SAR) studies on 6-arylamino benzoxazinones revealed different structural requirements for activity compared to their 6-aryl counterparts. For instance, methyl substitution at the 1-position was found to significantly enhance the potency of 6-arylamino benzoxazinones as PR antagonists, with some compounds exhibiting low nanomolar IC50 values in in-vitro assays. researchgate.net
Progesterone Receptor Antagonist Activity of Benzoxazinone Derivatives
| Compound Series | Biological Target | Key Finding | Potency | Source |
|---|---|---|---|---|
| 6-Aryl-1,4-dihydro-benzo[d] smolecule.comresearchgate.netoxazin-2-ones | Progesterone Receptor (PR) | Potent and selective PR antagonists. | Potency comparable to mifepristone in vivo. | acs.org |
| 6-Arylamino benzoxazinones (e.g., compound 12) | Progesterone Receptor (PR) | Potent PR antagonists in T47D cell assay. | IC50 = 5.0 nM | researchgate.net |
Mechanistic Insights into Biological Interactions
Understanding how these compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents.
Protein Modification through Electrophilic Centers (e.g., Chloromethyl Group)
Certain derivatives, such as 8-Chloromethyl-6-nitro-4H-benzo smolecule.comresearchgate.netdioxine (CMNBD), are utilized as reagents in proteomics for protein modification. smolecule.com The mechanism involves the chloromethyl group, which functions as an electrophilic center. This group specifically targets nucleophilic sites on proteins, such as the thiol groups of cysteine residues. smolecule.com The reaction results in the formation of a stable, covalent bond between the benzodioxine derivative and the protein, enabling further analysis or manipulation of the modified protein. smolecule.com
Cellular Uptake and Bioavailability Considerations
The cellular uptake and bioavailability of a therapeutic agent are critical parameters that influence its efficacy. For the compound this compound, understanding its ability to traverse cellular membranes and be absorbed into the systemic circulation is essential for evaluating its potential as a drug candidate. While direct experimental data on the cellular uptake and bioavailability of this compound are limited in publicly available literature, insights can be drawn from studies on structurally related compounds, particularly other nitroaromatic and benzodioxane derivatives.
The lipophilicity imparted by the benzene (B151609) ring and the presence of the polar nitro group are key determinants of the molecule's membrane permeability. Generally, the passive diffusion of nitroaromatic compounds across cell membranes is influenced by a balance between their hydrophobicity and the number of polar functional groups. The hydrophobic effect of the benzene ring tends to favor membrane absorption, while an increasing number of polar groups can hinder this process.
Research on a closely related compound, 8-chloromethyl-6-nitro-4H-benzo gardp.orgsygnaturediscovery.comdioxine, indicates that it possesses the ability to cross cellular membranes, suggesting that the core this compound structure is amenable to cellular penetration. This permeability is a prerequisite for potential bioavailability and therapeutic efficacy.
Computational, or in silico, models are also frequently employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds. These models can provide estimates of key parameters like Caco-2 permeability and oral bioavailability based on the molecule's structure. For a series of benzodioxane derivatives, computational studies have been used to predict their drug-like properties, including permeability. These predictive tools can guide the optimization of lead compounds to enhance their bioavailability.
The table below summarizes the types of data that would be generated from such studies to evaluate the cellular uptake and bioavailability of this compound and its derivatives.
| Assay/Parameter | Description | Typical Data Generated | Relevance to Bioavailability |
| Caco-2 Permeability Assay | An in vitro model that mimics the human intestinal epithelium to predict drug absorption. | Apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Efflux ratio (B-A/A-B). | High Papp (A-B) suggests good passive absorption. An efflux ratio >2 indicates the compound may be a substrate for efflux transporters, potentially reducing its net absorption. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | An in vitro, non-cell-based assay to measure passive permeability across an artificial lipid membrane. | Permeability coefficient (Pe). | Provides a measure of a compound's intrinsic ability to diffuse across a lipid barrier, a key component of oral absorption. |
| In Silico ADME Prediction | Computational models that predict pharmacokinetic properties based on molecular structure. | Predicted Caco-2 permeability, human intestinal absorption (HIA), oral bioavailability (%), blood-brain barrier (BBB) penetration. | Offers an early indication of a compound's likely bioavailability profile, guiding further experimental work. |
| In Vivo Pharmacokinetic Studies | Administration of the compound to animal models to measure its concentration in plasma over time. | Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (F%). | Provides the most direct measure of a compound's absorption and overall exposure in a living organism. |
Further research, including the aforementioned experimental assays and in vivo pharmacokinetic studies, is necessary to definitively characterize the cellular uptake and bioavailability of this compound.
Applications in Organic Synthesis and Materials Science
Utility as Precursors for Complex Organic Molecule Synthesis
The 6-nitro-4H-1,3-benzodioxine scaffold serves as a valuable starting point for the synthesis of more intricate organic molecules. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can be readily transformed into other functional groups, such as amines, which are pivotal in the construction of biologically active compounds and other functional materials.
A notable application of a derivative is in the synthesis of intermediates for the pharmaceutical industry. For instance, (1R)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-nitroethanol is a precursor for a key intermediate of Vilanterol, a long-acting β2-adrenergic receptor agonist used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of this precursor highlights the utility of the benzodioxine moiety in constructing complex chiral molecules.
Furthermore, derivatives such as 8-chloromethyl-6-nitro-4H-benzo smolecule.comresearchgate.netdioxine are recognized as versatile precursors. smolecule.com The chloromethyl group is a reactive handle for introducing various nucleophiles, while the nitro group can be reduced to an amine, opening avenues for further derivatization. smolecule.com This dual functionality makes it a useful building block in the synthesis of a range of complex organic molecules. The synthesis of 8-chloromethyl-6-nitro-4H-benzo smolecule.comresearchgate.netdioxine can be achieved by the chloromethylation of 6-nitro-4H-benzo smolecule.comresearchgate.netdioxine. smolecule.com
The synthesis of various heterocyclic compounds also utilizes nitrated benzodioxine precursors. For example, the nitration of 1,3-benzodioxine derivatives is a key step in creating building blocks for more complex heterocyclic systems. smolecule.com The strategic placement of the nitro group influences the regioselectivity of subsequent reactions, a critical aspect in multi-step organic synthesis.
Investigation for Incorporation into Polymeric Systems and Advanced Materials
The unique structural characteristics of benzodioxine derivatives, including this compound, have led to their investigation for incorporation into polymeric systems and the development of advanced materials. The benzodioxane moiety, in general, is of interest in materials science for its potential to impart specific properties to polymers, such as thermal stability and desirable electronic characteristics. ontosight.ai
Research has explored the use of benzodioxane derivatives in creating novel polymers. For instance, 8-chloromethyl-6-nitro-4H-benzo smolecule.comresearchgate.netdioxine has been investigated for its potential to be incorporated into polymers. smolecule.com The reactive chloromethyl group can serve as a point of attachment to a polymer backbone or as a site for polymerization. The nitro group, after reduction to an amine, can also be used for polymerization reactions, such as in the formation of polyamides or polyimides, which are classes of high-performance polymers.
While direct polymerization of this compound is not widely documented, the broader class of benzodioxane derivatives is utilized in creating functional polymers. For example, benzodioxane-containing polymers have been synthesized for applications in advanced materials, leveraging the rigidity and thermal stability of the benzodioxane unit. The synthesis of polymers containing 2H-benzimidazol-2-one moieties has been achieved through N-C coupling reactions, where a benzimidazole (B57391) derivative behaves similarly to a bisphenol in polymerization, leading to high molecular weight linear polymers with high glass transition temperatures. sigmaaldrich.com This demonstrates the potential for heterocyclic compounds to be integrated into high-performance polymer chains.
The development of advanced materials also includes the synthesis of polymers with specific functionalities. For instance, poly(4,7-di(2,3)-dihydrothienol[3,4-b] smolecule.comed.ac.ukdioxin-5-yl-benzo smolecule.comontosight.ainih.govthiadiazole) (PBDT) has been used as a matrix in biosensors, showcasing the utility of complex benzodioxine-related structures in functional materials. researchgate.net Furthermore, benzodioxin-6-amine derivatives have been incorporated into electroluminescent materials for high-performance deep-blue organic light-emitting diodes (OLEDs), indicating the potential of functionalized benzodioxines in optoelectronic applications. researchgate.net
Potential as High-Energy-Density Materials (for highly nitrated benzodioxine derivatives)
A significant area of research for nitrated benzodioxine derivatives is their potential application as high-energy-density materials (HEDMs). The introduction of multiple nitro groups onto the benzodioxine core dramatically increases the energy content of the molecule, making it a candidate for explosive and propellant formulations.
A key example is 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a highly nitrated derivative of 1,4-benzodioxane (B1196944). researchgate.netontosight.aied.ac.uknih.gov TNBD is synthesized through the nitration of 6,7-dinitro-1,4-benzodioxane and has been found to possess promising characteristics for an HEDM. ontosight.ai An optimized synthesis starting from 6-nitro-2,3-dihydro-1,4-benzodioxine has also been reported, yielding TNBD in good yields. ontosight.ai
Research has shown that TNBD exhibits high thermal stability, with a melting point of 286 °C and decomposition occurring between 290–329 °C. researchgate.netontosight.ai Its experimental density, determined by X-ray crystallography, is 1.85 g/cm³, which is a crucial parameter for HEDMs. researchgate.netontosight.ai
The detonation properties of TNBD have been calculated and compared to established energetic materials. The calculated detonation velocity of TNBD is 7727 m/s, and its detonation pressure is 278 kbar. researchgate.netontosight.ainih.gov These values are slightly superior to those of the standard high-energy material tetryl. researchgate.netontosight.ainih.gov The performance of TNBD is also notably higher than that of TNT, 2,4-dinitroanisole (B92663) (DNAN), and 2,4,6-trinitroanisole (TNAN). ontosight.ai The enhanced performance of TNBD is attributed to its high density and the presence of a fully nitrated aromatic ring, making it a more powerful and oxygen-rich analogue to similar energetic compounds. ontosight.ai
The chemical stability of TNBD is also a significant advantage. It has been reported to be stable over long periods, showing no degradation after 20 years of storage under normal laboratory conditions. ontosight.ai This stability, combined with its energetic properties, makes TNBD a promising candidate for further investigation as a thermostable HEDM. ontosight.ai
Structure Activity Relationship Sar Studies
Impact of Nitro Group Position and Substitutions on Biological Activity
The nitro (NO₂) group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic properties and its interactions with biological targets like enzymes and receptors. nih.gov Its presence on the benzodioxine aromatic ring can deactivate the ring through resonance, which may favor interactions with nucleophilic sites within protein structures. nih.gov
Research into the SAR of benzodioxine derivatives has demonstrated that the specific placement of the nitro group is critical for biological activity. A study comparing isomers of a thiadiazole-fused-thiadiazole compound incorporating a 1,4-benzodioxine moiety revealed significant differences in inhibitory potentials based on the nitro group's position on an attached phenyl ring. frontiersin.org The analog with the nitro group at the para-position (compound 1) exhibited greater α-glucosidase inhibitory activity than the analogs where the nitro group was at the ortho- (compound 10) or meta- (compound 11) positions. frontiersin.org This suggests that the electron-withdrawing effect and the specific spatial orientation of the para-nitro group are more favorable for binding to the enzyme's active site. frontiersin.org
Table 1: Effect of Nitro Group Position on α-Glucosidase Inhibition
This table illustrates the difference in biological activity based on the position of the nitro group on a phenyl ring attached to a benzodioxine-containing scaffold, as reported in a study on α-glucosidase inhibitors.
| Compound ID | Nitro Group Position | IC₅₀ (µM) | Relative Activity |
|---|---|---|---|
| 1 | para | 19.40 ± 0.80 | Most Active |
| 10 | ortho | > 1000 | Less Active |
| 11 | meta | > 1000 | Less Active |
Data sourced from Frontiers in Chemistry. frontiersin.org
Influence of Other Substituents on Biological Potency and Selectivity
Beyond the nitro group, other substituents on the benzodioxine ring system play a crucial role in determining the compound's biological profile, including its potency and selectivity for different targets. The benzodioxane scaffold has been widely used in the design of molecules with diverse bioactivities, including anticancer, antibacterial, and anti-inflammatory agents. researchgate.netunimi.it
The nature, number, and position of these substituents can fine-tune the molecule's interaction with its target.
Halogen Substituents : The introduction of halogens like fluorine (F) and chlorine (Cl) can modulate activity. In one series of α-glucosidase inhibitors, fluoro-substituted analogs showed superior potency compared to their chloro-substituted counterparts, which is attributed to the stronger electron-withdrawing nature of fluorine. frontiersin.org Among fluoro-substituted analogs, those with the fluorine at the ortho- or para-position were more potent than the meta-substituted version. frontiersin.org In a separate study on 1,4-benzodioxan-substituted chalcones as monoamine oxidase B (MAO-B) inhibitors, the introduction of 3',4'-dichloro substituents resulted in a less potent compound compared to one with a 4'-fluoro group, highlighting the nuanced effects of halogen substitution patterns. nih.gov
Hydroxy Substituents : The addition of hydroxyl (–OH) groups can enhance inhibitory potential, likely by forming key hydrogen bond interactions within the target's active site. For α-glucosidase inhibitors, an analog with di-hydroxy substitutions at the 2,3-position of a phenyl ring was the most active in its series. frontiersin.org The number of hydroxyl groups also matters; analogs with di-hydroxy or tri-hydroxy substitutions were found to be more potent than those with a single hydroxyl group. frontiersin.org
Heterocyclic and Other Groups : The benzodioxine scaffold is often incorporated into more complex molecules containing other ring systems. Benzodioxanes substituted at the 6-position with various five-membered heterocyclic rings have been investigated as inhibitors of enzymes that are therapeutic targets in cancer. unimi.it In the development of JNK inhibitors, a triazole series based on a 4-(2,3-dihydrobenzo[b] frontiersin.orgdntb.gov.uadioxin-6-yl) scaffold was explored. scispace.com Modifications to an attached phenyl ring on this scaffold showed that substituents like a 4-nitrophenyl group led to potent inhibition. scispace.com Similarly, studies on antimicrobial agents have explored linking piperazine (B1678402) derivatives to the benzodioxane core, with further substitutions on the piperazine ring modulating activity against various bacterial strains. eurjchem.com
Table 2: Influence of Various Substituents on Biological Activity
This table provides examples of how different substituents on benzodioxine-based scaffolds affect their inhibitory potency against various enzyme targets.
| Scaffold Type | Target Enzyme | Substituent(s) | IC₅₀ (µM) |
|---|---|---|---|
| Benzodioxine-Thiadiazole | α-Glucosidase | 2-Fluoro, 4-Hydroxy | 1.80 ± 0.10 |
| Benzodioxine-Thiadiazole | α-Glucosidase | 2,3-Dihydroxy | 1.70 ± 0.10 |
| Benzodioxan-Chalcone | MAO-B | 3-Bromo, 4-Fluoro | 0.026 |
| Benzodioxan-Chalcone | MAO-B | 3,4-Dichloro | 0.17 |
Data sourced from Frontiers in Chemistry frontiersin.org and Molecules nih.gov.
Stereochemical Effects on Activity in Benzodioxine Scaffolds
The 1,3-benzodioxine structure, like the related 1,4-benzodioxane (B1196944), can contain stereocenters, leading to the existence of different stereoisomers (enantiomers or diastereomers). Chirality is a critical factor in medicinal chemistry, as biological systems are themselves chiral, and different stereoisomers of a drug can exhibit vastly different potency, efficacy, and selectivity. researchgate.net
Substitution at the C(2) position of the 1,4-benzodioxane ring creates a chiral center, and bioactive compounds based on this scaffold often show high eudismic ratios, meaning one enantiomer is significantly more active than the other. researchgate.net
Detailed studies on diastereomeric pairs of 2-(2-pyrrolidinyl)-1,4-benzodioxanes have powerfully illustrated the impact of stereochemistry. acs.org The relative orientation of the substituents on the dioxane and pyrrolidine (B122466) rings significantly affects binding affinity and functional activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, in a series of compounds substituted at the benzodioxane C(5) position, the stereochemistry at the dioxane C(2) position determined the compound's selectivity and potency. The (S,S)-1c isomer showed high affinity for the α4β2 nAChR subtype and high selectivity over the α3β4 subtype, whereas other isomers had different profiles. acs.org The specific three-dimensional arrangement of the atoms in one stereoisomer allows for a more optimal fit and interaction with the receptor's binding pocket compared to its diastereomer. bohrium.com
Table 3: Comparison of Activity in Diastereomeric Benzodioxane Pairs
This table shows the binding affinities (Ki, nM) for different nicotinic acetylcholine receptor (nAChR) subtypes for two diastereomeric pairs, highlighting the profound effect of stereochemistry.
| Compound | Stereochemistry | α4β2 Ki (nM) | α3β4 Ki (nM) | α4β2/α3β4 Selectivity Ratio |
|---|---|---|---|---|
| 1a | (S,R) | 16 ± 2 | 16 ± 2 | 1 |
| 1a | (S,S) | 11 ± 1 | 14 ± 1 | 1.3 |
| 1c | (S,R) | 360 ± 30 | 1100 ± 100 | 3.1 |
| 1c | (S,S) | 12 ± 1 | 1900 ± 100 | 158 |
Data sourced from ACS Publications. acs.org
Challenges, Limitations, and Future Research Directions
Addressing Synthetic Hurdles and Developing Green Chemistry Approaches
The synthesis of nitroaromatic compounds, including 6-nitro-4H-1,3-benzodioxine, has traditionally relied on methods that pose significant environmental and safety challenges. rsc.org
Traditional Synthetic Hurdles: Classical nitration methods typically involve the use of aggressive reagents like mixtures of concentrated nitric and sulfuric acids ("mixed acid"). rasayanjournal.co.ingoogle.com These reactions often require harsh conditions, can lead to poor regioselectivity (placing the nitro group at the desired position), and generate substantial acidic waste, creating disposal problems. rasayanjournal.co.incore.ac.uk For the benzodioxine ring system, the electron-rich nature of the molecule makes it susceptible to electrophilic aromatic substitution, but controlling the position of nitration to exclusively produce the 6-nitro isomer is a significant synthetic challenge. smolecule.com
Green Chemistry Innovations: In response to the drawbacks of traditional methods, significant research has focused on developing more environmentally friendly and efficient nitration protocols. These "green chemistry" approaches aim to reduce hazardous waste, use milder conditions, and improve selectivity. rasayanjournal.co.innumberanalytics.com
Alternative Reagents: Milder and safer nitrating agents are being explored. Urea nitrate, for example, offers an inexpensive and easy-to-handle alternative that can be used at room temperature, often resulting in excellent yields of mono-nitro compounds with high regioselectivity. rasayanjournal.co.in Other approaches use dinitrogen pentoxide (N₂O₅) in an inert solvent, which avoids the need for strong acids. core.ac.uk
Mechanochemistry: This technique involves using mechanical force, such as ball milling, to drive chemical reactions with minimal or no solvent. rsc.org The use of recyclable, saccharin-derived nitrating reagents in mechanochemical processes represents a significant step towards sustainable nitration. rsc.org
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to chemical catalysts. numberanalytics.com While still an emerging field, the use of enzymes for nitration reactions holds the potential to overcome challenges of regioselectivity and harsh reaction conditions. acs.org
| Method | Reagents | Advantages | Challenges |
| Classical Nitration | Concentrated HNO₃ + H₂SO₄ | Well-established | Harsh conditions, poor selectivity, hazardous waste rasayanjournal.co.ingoogle.com |
| Urea Nitrate Nitration | Urea Nitrate + H₂SO₄ | Milder conditions, high yield, good regioselectivity rasayanjournal.co.in | Still requires strong acid catalyst |
| N₂O₅ Nitration | Dinitrogen Pentoxide (N₂O₅) | Avoids strong acid media, clean reaction core.ac.uk | N₂O₅ can be a hazardous reagent |
| Mechanochemistry | Saccharin-derived reagents | Reduced solvent use, high selectivity, energy efficient rsc.org | May require high mechanical energy for less reactive substrates rsc.org |
| Biocatalytic Nitration | Enzymes | Mild conditions, high selectivity acs.org | Limited substrate scope, low yields acs.org |
Advanced Mechanistic Elucidation in Biological Systems
The biological activity of this compound is intrinsically linked to the chemistry of its nitro group. Like many nitroaromatic compounds, it is likely to function as a prodrug, requiring metabolic activation to exert its effects. mdpi.comencyclopedia.pub
The prevailing mechanism suggests that the nitro group undergoes a series of reduction reactions within biological systems, particularly under low-oxygen (hypoxic) conditions found in solid tumors or anaerobic environments inhabited by certain bacteria and parasites. mdpi.comresearchgate.net This process is often catalyzed by nitroreductase enzymes. encyclopedia.puboup.com
The reduction proceeds in stages, forming highly reactive intermediates:
Nitro radical anion: A one-electron reduction of the nitro group.
Nitroso derivative: A two-electron reduction product.
Hydroxylamine (B1172632) derivative: A four-electron reduction product.
Amine derivative: The final six-electron reduction product. mdpi.com
These reactive intermediates, particularly the nitroso and hydroxylamine species, can covalently bind to and damage critical cellular macromolecules like DNA, leading to cytotoxicity and cell death. nih.govsvedbergopen.com This targeted activation in specific environments (e.g., hypoxic cancer cells) is the basis for their selective toxicity. mdpi.com Research on the derivative 8-chloromethyl-6-nitro-4H-benzo rasayanjournal.co.innih.govdioxine has shown it interacts with cytochrome P450 enzymes, which are crucial in drug metabolism and can mediate the reduction process. smolecule.comsvedbergopen.com Future work must focus on identifying the specific reductases that act on this compound and characterizing the precise metabolites formed and their interactions with cellular targets.
Exploration of Novel Therapeutic Targets and Applications
The unique activation mechanism of nitroaromatic compounds opens up a wide range of potential therapeutic applications. The benzodioxane scaffold itself is a core structure in many pharmacologically active agents. mdpi.comnih.gov The addition of a nitro group provides a key for targeted activity.
Anticancer Therapy: The hypoxic environment of solid tumors makes them a prime target for nitroaromatic compounds. mdpi.com As hypoxia-activated prodrugs, they can be selectively converted into potent cytotoxic agents within the tumor, minimizing damage to healthy, well-oxygenated tissues. mdpi.com This approach is a key strategy in gene-directed enzyme prodrug therapy (GDEPT), where a nitroreductase enzyme is delivered specifically to cancer cells to activate a systemically administered nitroaromatic prodrug. mdpi.com
Antimicrobial Agents: Many anaerobic bacteria and parasites possess nitroreductase enzymes capable of activating nitroaromatic compounds, making this class of molecules effective against a range of infectious diseases. mdpi.comencyclopedia.pubresearchgate.net This includes infections caused by Helicobacter pylori, the parasite that causes Chagas disease, and tuberculosis. mdpi.comencyclopedia.pub
Enzyme Inhibition: Beyond prodrug applications, benzodioxine derivatives have been investigated for other activities. Related structures have been explored as inhibitors of key enzymes like PARP1, which is involved in DNA repair in cancer cells, and as inhibitors of angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.netnih.gov
Future research should involve screening this compound and its derivatives against a wide array of therapeutic targets, including various cancer cell lines (under both normal and hypoxic conditions), bacterial and parasitic strains, and key enzymes involved in disease pathways.
Comprehensive Stability and Degradation Studies
Understanding the stability and degradation pathways of this compound is crucial for both its potential application and its environmental fate.
Chemical Stability: The electron-withdrawing nature of the nitro group, combined with the inherent stability of the aromatic ring, generally renders nitroaromatic compounds resistant to oxidative degradation. nih.govasm.org Studies on a related compound, 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine, have shown it to possess good chemical stability, with the ability to be stored for years without significant degradation. mdpi.com However, the 1,3-dioxine ring may be susceptible to hydrolysis under certain acidic conditions. smolecule.com Thermal stability is also a key parameter; decomposition of nitroaromatics often begins with the cleavage of the carbon-nitro (C-NO₂) bond. dtic.mil
Biodegradation: While chemically stable, many nitroaromatic compounds can be biodegraded by microorganisms. nih.gov Bacteria in contaminated environments have evolved enzymatic pathways, primarily reductive, to break down these compounds, often using them as sources of carbon and nitrogen. oup.comnih.gov This microbial degradation is a critical factor in the environmental persistence of this class of chemicals.
Comprehensive future studies should systematically evaluate the stability of this compound under a variety of conditions (pH, temperature, light exposure) and investigate its degradation pathways in relevant biological and environmental systems.
Q & A
Q. What are the primary synthetic routes for 6-nitro-4H-1,3-benzodioxine, and how can intermediates be optimized for yield?
Methodological Answer: Synthesis typically involves nitration of 4H-1,3-benzodioxine precursors under controlled conditions. Key steps include:
- Nitration Optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like di-nitrated isomers. Monitor reaction progress via TLC or HPLC .
- Intermediate Isolation : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to purify intermediates. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
- Yield Improvement : Adjust stoichiometric ratios (e.g., nitric acid equivalents) and reaction time iteratively. Use Design of Experiments (DoE) to identify critical variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and nitro group deshielding effects. Compare with computed chemical shifts (DFT methods) for validation .
- IR Spectroscopy : Detect nitro (N–O stretch ~1520 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) functional groups .
- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of NO₂ group at m/z 30) .
- Quantitative Analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns for purity assessment .
Q. How can researchers assess the thermal stability of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T₀) under nitrogen/air atmospheres. Correlate with DSC to identify exothermic events (e.g., nitro group decomposition) .
- Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal TGA data. Validate via isothermal stability tests at 50–100°C .
- Solvent Effects : Test stability in polar (e.g., DMSO) vs. non-polar solvents (toluene) using accelerated aging protocols .
Advanced Research Questions
Q. What contradictions arise in computational vs. experimental data for this compound, and how can they be resolved?
Methodological Answer:
- Common Discrepancies :
- NMR Chemical Shifts : DFT-predicted shifts may deviate due to solvent effects or conformational flexibility. Use explicit solvent models (e.g., COSMO) or dynamic averaging (MD simulations) .
- Reactivity Predictions : Disagreements in reaction pathways (e.g., nitration regioselectivity) require experimental validation via kinetic isotope effects or trapping intermediates .
- Resolution Strategies :
Q. How can researchers design experiments to address conflicting reports on the biological activity of this compound derivatives?
Methodological Answer:
- Hypothesis Testing :
- Contradiction Analysis :
Q. What methodological challenges arise in studying the environmental fate of this compound, and how can they be mitigated?
Methodological Answer:
- Key Challenges :
- Photodegradation Pathways : Conflicting half-life data due to light source variability (UV vs. sunlight simulations). Standardize irradiation conditions (ASTM G154) .
- Biotransformation Studies : Use soil microcosms with isotopic labeling (¹⁴C-tracking) to quantify mineralization rates and non-extractable residues .
- Data Integration :
Q. How can researchers leverage comparative studies with analogues (e.g., 6-chloro-4H-1,3-benzodioxine) to infer structure-activity relationships?
Methodological Answer:
- Design Framework :
- Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
